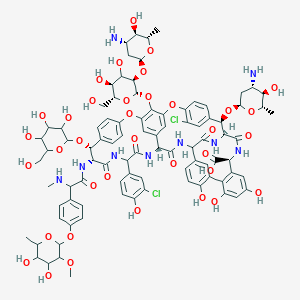

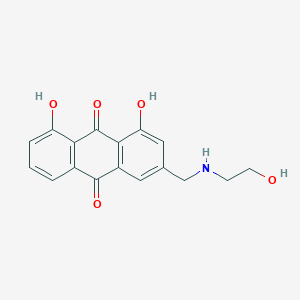

![molecular formula C21H26O2 B051140 (8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol CAS No. 1034298-00-4](/img/structure/B51140.png)

(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

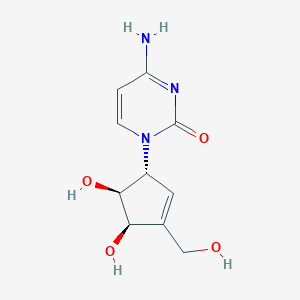

Cyclopenta[a]phenanthrenes are a unique class of polycyclic aromatic hydrocarbons that have garnered interest due to their structural relation to steroids and potential biological activity. These compounds have been studied for their synthesis, molecular structure, chemical reactions, and properties, offering insights into their chemical and physical behavior.

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrenes often involves multi-step processes starting from naphthalene derivatives or steroids, employing various chemical reactions to construct the cyclopenta[a]phenanthrene skeleton. Techniques such as the Stobbe condensation, Lewis acid-catalyzed Diels-Alder reactions, and modifications of testosterone have been utilized to synthesize these compounds and their derivatives, showcasing the complexity and versatility of organic synthesis strategies in accessing this class of compounds (Coombs, 1966), (Woski & Koreeda, 1992).

Molecular Structure Analysis

X-ray crystallography and molecular orbital calculations have been instrumental in elucidating the molecular structures of cyclopenta[a]phenanthrenes, revealing insights into their conformation, electronic structure, and spatial configuration. These studies highlight the impact of substitutions on the molecular geometry, particularly in the bay region, which can influence the compound's biological activity and interactions (Desiraju et al., 1993), (Clayton et al., 1983).

Chemical Reactions and Properties

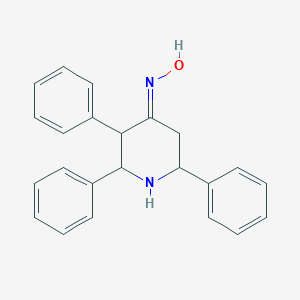

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including aromatization, Grignard reactions, and Witting reactions, to yield a wide array of derivatives. These reactions not only extend the chemical diversity of this class but also provide insights into their reactivity and potential applications in synthesis and drug development (Coombs, 1966).

Scientific Research Applications

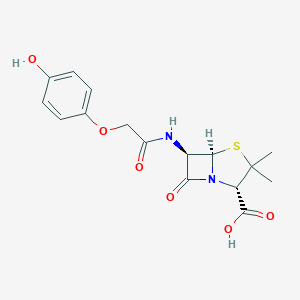

Crystallography and Molecular Structure :Research has focused on the crystal structure analysis of steroid derivatives, highlighting their conformation and molecular interactions. For example, studies on compounds structurally related to the queried compound reveal insights into their crystal packing, molecular conformation, and the influence of substituents on their overall structure. These findings are crucial for understanding the physical properties and reactivity of these molecules, as demonstrated in the analysis of various steroidal compounds (Ketuly et al., 2010; Zhou et al., 2015) (Ketuly, Hadi, Khaledi, & Tiekink, 2010); (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Synthesis of Bioactive Molecules :Another area of research involves the synthesis of bioactive molecules derived from or related to the queried compound. These studies aim to explore the biological activities of these molecules, such as antimicrobial, antifungal, and anticancer properties. For instance, triorganotin(IV) derivatives of sodium deoxycholate were synthesized and evaluated for their antimicrobial and antitumor activities, demonstrating the potential therapeutic applications of such compounds (Shaheen et al., 2014) (Shaheen, Ali, Rosario, & Shah, 2014).

Understanding Steroid-related Carcinogenesis :Research has also been directed toward understanding the carcinogenic potential of cyclopenta[a]phenanthrene derivatives, which share structural similarities with the queried compound. These studies contribute to the broader field of carcinogenesis research, particularly in evaluating the tumorigenic activity of polycyclic aromatic hydrocarbons related to steroids. The synthesis and biological evaluation of such compounds provide insights into their interaction with biological systems and potential health risks (Coombs, 1966; Bhatt & Coombs, 1990) (Coombs, 1966); (Bhatt & Coombs, 1990).

properties

IUPAC Name |

(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)12-10-17-15-7-6-14-13(2)5-8-18(22)19(14)16(15)9-11-20(17,21)3/h1,5,8,15-17,22-23H,6-7,9-12H2,2-3H3/t15-,16+,17+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHFRYSLRIWFBR-OZMCLOMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4(C#C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@H]3[C@@H](C2=C(C=C1)O)CC[C@]4([C@H]3CC[C@]4(C#C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)